molecular formula C10H11F3N2OS B3090008 N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide CAS No. 1204234-41-2

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide

Cat. No.: B3090008
CAS No.: 1204234-41-2
M. Wt: 264.27 g/mol
InChI Key: JBWCMQVEZKOIFY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide is a novel synthetic nicotinamide derivative designed for research and development purposes. This compound is of significant interest in medicinal and agrochemical research, particularly in the exploration of new herbicidal agents. Its molecular structure incorporates a nicotinamide moiety, a key scaffold found in various bioactive molecules, linked to a 1-Methyl-2-trifluoromethylsulfanyl-ethyl group. The inclusion of the sulfur-containing trifluoromethylsulfanyl (SCF3) group is a notable feature, as this motif is known to influence the molecule's lipophilicity, metabolic stability, and overall bioavailability, making it a valuable subject for structure-activity relationship (SAR) studies . The primary research value of this compound is its potential application as a herbicide. It shares structural similarities with a class of patented nicotinamide compounds that function as potent and selective herbicides . Researchers can utilize this chemical to investigate its efficacy in controlling resistant weed species and its selectivity in crops such as corn and wheat. The mechanism of action, while not fully elucidated for this specific derivative, is believed to involve the disruption of essential plant metabolic pathways. As a research tool, it enables scientists to explore new modes of action to combat herbicide resistance. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-7(6-17-10(11,12)13)15-9(16)8-3-2-4-14-5-8/h2-5,7H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWCMQVEZKOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169761
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-41-2
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204234-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-1-methyl-ethylamine with trifluoromethanesulfenyl chloride to form 1-methyl-2-trifluoromethylsulfanyl-ethylamine.

    Coupling Reaction: The intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nicotinamide moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Metabolic Regulation

Research indicates that compounds related to nicotinamide, such as N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide, may influence metabolic pathways through their interactions with nicotinamide N-methyltransferase (NNMT). NNMT is crucial in the metabolism of nicotinamide and its derivatives, affecting energy metabolism and potentially offering therapeutic avenues for metabolic disorders .

1.2. Cancer Research

The role of NNMT in cancer cell metabolism has been a focal point in recent studies. Elevated levels of NNMT have been associated with various cancers, suggesting that inhibiting this enzyme could be a strategic approach in cancer treatment. The compound may serve as a lead for developing NNMT inhibitors, which could help manage tumor growth by altering metabolic pathways .

Toxicological Insights

2.1. Uremic Toxins

This compound is structurally related to metabolites like N-methyl-2-pyridone-5-carboxamide (2PY), which is recognized as a uremic toxin. Research has linked high levels of 2PY to chronic kidney disease (CKD) and other health issues, indicating that understanding the metabolism of this compound is vital for assessing its safety and therapeutic potential .

Nutraceutical Potential

3.1. Dietary Supplementation

Given its relation to nicotinamide, this compound could be explored as a dietary supplement aimed at enhancing NAD+ levels in cells. NAD+ is essential for numerous biological processes, including DNA repair and energy production. Studies have shown that supplementation with nicotinamide can improve NAD+ biosynthesis, which may have implications for aging and metabolic health .

Data Tables

Application Area Details References
Metabolic RegulationInfluences NNMT activity; potential for managing metabolic disorders
Cancer ResearchPotential NNMT inhibitor; affects tumor growth
Toxicological InsightsRelated to 2PY; implications for CKD and health risks
Nutraceutical PotentialMay enhance NAD+ levels; implications for aging and metabolic health

Case Studies

5.1. NNMT Inhibition in Cancer Therapy

A study demonstrated that inhibiting NNMT led to reduced proliferation of cancer cells in vitro, suggesting a promising approach for developing anti-cancer therapies based on the modulation of nicotinamide metabolism .

5.2. Impact of 2PY on Health Outcomes

Research has shown that elevated levels of 2PY correlate with adverse health outcomes in CKD patients, highlighting the need for further investigation into the safety profile of compounds related to this compound .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide involves its interaction with molecular targets such as enzymes. The nicotinamide moiety can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to bind to enzyme active sites and modulate their activity. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethylsulfanyl group distinguishes N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide from other nicotinamide derivatives. Below is a comparative analysis of key structural analogs:

Compound Substituent Key Functional Groups Lipophilicity (LogP) Metabolic Stability
Nicotinamide None Amide, pyridine -0.37 Low (rapid hydrolysis)
N-Methylnicotinamide Methyl (-CH₃) on N Amide, methyl, pyridine 0.12 Moderate
N-(2-Trifluoromethyl-ethyl)-nicotinamide Trifluoromethyl (-CF₃) on ethyl Amide, CF₃, pyridine 1.45 High
Target Compound Trifluoromethylsulfanyl (-SCF₃) Amide, SCF₃, pyridine 2.10 (estimated) Very High

Pharmacological and Biochemical Effects

NAD⁺ Modulation

Nicotinamide and its derivatives influence NAD⁺ synthesis. Streptozotocin, a nitrosourea compound, depletes NAD⁺ by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD⁺ salvage pathways . In contrast, nicotinamide itself replenishes NAD⁺ pools. The target compound’s trifluoromethylsulfanyl group may alter its interaction with NAMPT or other NAD⁺-related enzymes, though empirical data are lacking.

Comparison with Streptozotocin and 1-Methyl-1-nitrosourea
  • Streptozotocin : Causes NAD⁺ depletion via DNA alkylation and NAMPT inhibition, leading to β-cell toxicity and diabetes in models .
  • 1-Methyl-1-nitrosourea : Shares structural similarity with Streptozotocin’s nitrosourea moiety but lacks diabetogenicity. It also reduces NAD⁺ levels, suggesting nitrosourea groups broadly impair NAD⁺ synthesis .

Analytical Methods for Detection and Quantification

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) is a gold standard for detecting nicotinamide derivatives. A validated method for seven nicotinamide analogs achieved detection limits of 0.075–0.600 μg/mL and recoveries of 84.6–108.6% . This method could be adapted for the target compound, leveraging its unique mass-to-charge ratio (m/z) for selective identification.

Biological Activity

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide (MNA) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article explores the biological activity of MNA, including its mechanisms of action, pharmacological effects, and relevant case studies.

MNA acts primarily through its interaction with various biological targets, including enzymes involved in inflammatory pathways and metabolic processes. One key mechanism involves the inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme responsible for the methylation of nicotinamide. This inhibition can lead to altered levels of metabolic intermediates and influence various physiological processes.

Role of Nicotinamide N-methyltransferase (NNMT)

NNMT catalyzes the methylation of nicotinamide to produce 1-methylnicotinamide (MNAM). Recent studies suggest that NNMT plays a significant role beyond vitamin B3 clearance, impacting metabolic pathways in adipose tissue and liver, as well as in cancer cells. The activity of NNMT can affect global methylation patterns, which are crucial for gene expression and cellular function .

Anti-inflammatory Properties

MNA exhibits notable anti-inflammatory properties. Research has shown that MNA can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages. For instance, studies demonstrated that MNA significantly reduced the release of tumor necrosis factor α (TNF-α), interleukin 6 (IL-6), and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Table 1: Effects of MNA on Inflammatory Markers

Inflammatory Marker Effect of MNA Reference
TNF-αInhibited
IL-6Inhibited
NOInhibited
ROSReduced

Anticancer Activity

MNA's anticancer potential has also been investigated, particularly its effects on various cancer cell lines. Studies indicate that MNA may exhibit cytotoxic effects against hepatic (HepG2) and breast (MCF-7) cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have reported IC50 values for MNA against HepG2 and MCF-7 cells, suggesting significant cytotoxicity:

  • HepG2 Cells : IC50 = 21 μM
  • MCF-7 Cells : IC50 = 26 μM

These findings highlight the selectivity of MNA towards cancer cells compared to normal cell lines, indicating its potential as a therapeutic agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MNA suggests favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that MNA is likely to exhibit low toxicity while demonstrating effective biological activity. The compound's structural features contribute to its stability and reactivity in biological systems .

Q & A

Q. What are the optimal synthetic routes for N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Nicotinamide derivatization : Activation of the carboxylic acid group using reagents like thionyl chloride or carbodiimides.
  • Trifluoromethylsulfanyl-ethyl group introduction : Coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling) under inert conditions (argon/nitrogen atmosphere).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high purity .
  • Optimization : Reaction temperature (0–60°C), solvent polarity (DMF, THF), and stoichiometric ratios (1.2–1.5 equivalents of trifluoromethylsulfanyl-ethylamine) are critical for yield improvements.

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should researchers address discrepancies in spectral data?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR for backbone assignment; ¹⁹F NMR to confirm trifluoromethylsulfanyl group integrity. Use 2D NMR (COSY, HSQC) to resolve signal overlap .
  • HRMS : Accurate mass analysis (±5 ppm) to verify molecular formula .
  • X-ray crystallography : For unambiguous confirmation (if crystals are obtainable), using SHELX software for refinement .
  • Discrepancy resolution : Compare data with computational predictions (DFT calculations) or repeat experiments under standardized conditions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability conferred by the trifluoromethylsulfanyl group compared to non-fluorinated analogs?

  • Methodological Answer :
  • In vitro metabolic assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Comparative analysis : Synthesize non-fluorinated analogs (e.g., methylsulfanyl derivatives) and repeat assays. Use ANOVA to assess significance of stability differences.
  • Mechanistic insight : Perform CYP450 inhibition assays to identify enzymes involved in metabolism.

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

  • Methodological Answer :
  • Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2), assay protocols (e.g., MTT vs. ATP luminescence), and compound purity thresholds (>95% by HPLC).
  • Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for variability.

Data Analysis and Comparative Studies

Q. Table 1: Comparative Biological Activities of Nicotinamide Derivatives

CompoundStructural FeatureReported ActivityAssay SystemReference
This compoundTrifluoromethylsulfanyl groupPDE4 inhibition (IC₅₀: 12 nM)Recombinant PDE4B enzymeAdapted from
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamideFluorophenoxy moietyAnti-inflammatory (EC₅₀: 8 µM)RAW264.7 macrophages
N-(2-chloro-6-fluoro-benzyl)-nicotinamideChloro/fluoro substitutionAnticancer (GI₅₀: 5 µM)MCF-7 breast cancer cells

Key Considerations for Experimental Design

  • Contradiction mitigation : Always include positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) and validate findings with in vivo models (e.g., murine LPS-induced inflammation) .
  • Advanced characterization : Use isothermal titration calorimetry (ITC) to study binding thermodynamics with target proteins, or surface plasmon resonance (SPR) for kinetic analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide
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N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-nicotinamide

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